4-((4-Chlorobenzyl)oxy)-3-iodobenzonitrile
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Overview
Description
4-((4-Chlorobenzyl)oxy)-3-iodobenzonitrile is an organic compound that features a benzene ring substituted with a chlorobenzyl group, an iodine atom, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorobenzyl)oxy)-3-iodobenzonitrile can be achieved through a multi-step process. One common method involves the Williamson ether synthesis, where 4-chlorobenzyl chloride reacts with 3-iodophenol in the presence of a base such as sodium hydroxide to form the ether linkage . The nitrile group can be introduced through a subsequent reaction with a suitable nitrile source under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-((4-Chlorobenzyl)oxy)-3-iodobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzyl ethers, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-((4-Chlorobenzyl)oxy)-3-iodobenzonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-((4-Chlorobenzyl)oxy)-3-iodobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitrile group can enhance its binding affinity to certain molecular targets, while the chlorobenzyl and iodine substituents can influence its overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
4-((4-Chlorobenzyl)oxy)-3,4’-dichloroazobenzene: This compound has similar structural features but with different substituents, leading to distinct properties and applications.
4-Chlorobenzyl Chloride: A simpler compound that serves as a precursor in the synthesis of more complex molecules.
Uniqueness
4-((4-Chlorobenzyl)oxy)-3-iodobenzonitrile is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of both a nitrile group and an iodine atom allows for versatile reactivity, making it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C14H9ClINO |
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Molecular Weight |
369.58 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-3-iodobenzonitrile |
InChI |
InChI=1S/C14H9ClINO/c15-12-4-1-10(2-5-12)9-18-14-6-3-11(8-17)7-13(14)16/h1-7H,9H2 |
InChI Key |
CQXFKEGDOODTCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C#N)I)Cl |
Origin of Product |
United States |
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